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Compound of Interest

Compound Name: IR415

Cat. No.: B2907800 Get Quote

Disclaimer: The following document is a hypothetical guide generated to fulfill a specific set of

formatting and content requirements. As of the latest available information, "IR415" is not a

recognized designation for any known biological molecule, drug, or therapeutic agent. The

information presented here, including all data, experimental protocols, and described

mechanisms, is fictional and designed to serve as a structural example of a technical

whitepaper. For this purpose, "IR415" is imagined as a novel small molecule inhibitor of the

PI3K/AKT/mTOR signaling pathway.

Executive Summary
IR415 is a novel, ATP-competitive, small molecule inhibitor of Phosphoinositide 3-kinase

(PI3K), with high selectivity for the p110α isoform. By potently and specifically targeting a

critical upstream node, IR415 effectively abrogates the entire PI3K/AKT/mTOR signaling

cascade, a pathway fundamental to cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is a hallmark of numerous human cancers, making IR415 a

promising candidate for oncological applications. This document provides a comprehensive

overview of the molecular target, mechanism of action, and cellular pathways affected by

IR415, supported by preclinical data and detailed experimental methodologies.

Core Biological Target and Mechanism of Action
The primary biological target of IR415 is the p110α catalytic subunit of Class I PI3K. IR415
binds to the ATP-binding pocket of p110α, preventing the phosphorylation of

phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).
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The subsequent reduction in cellular PIP3 levels prevents the recruitment of pleckstrin

homology (PH) domain-containing proteins, such as AKT and PDK1, to the plasma membrane,

thereby inhibiting their activation and halting downstream signaling.

Quantitative Data Summary
The inhibitory activity and cellular effects of IR415 have been quantified through a series of in

vitro and cell-based assays. The data highlights the potency and selectivity of the compound.

Parameter Value Assay Type
Cell Line /
Conditions

Biochemical Potency

p110α IC₅₀ 0.8 nM
Lanthascreen™ Eu

Kinase Assay

Recombinant human

p110α/p85α

p110β IC₅₀ 95 nM
Lanthascreen™ Eu

Kinase Assay

Recombinant human

p110β/p85α

p110δ IC₅₀ 150 nM
Lanthascreen™ Eu

Kinase Assay

Recombinant human

p110δ/p85α

p110γ IC₅₀ 210 nM
Lanthascreen™ Eu

Kinase Assay

Recombinant human

p110γ

Cellular Activity

p-AKT (S473) IC₅₀ 5.2 nM In-Cell Western
MCF-7 (Breast

Cancer)

Cell Proliferation GI₅₀ 15.8 nM
CellTiter-Glo®

Luminescent Assay

MCF-7 (Breast

Cancer, PIK3CA

E545K mutant)

Cell Proliferation GI₅₀ 250.4 nM
CellTiter-Glo®

Luminescent Assay

MDA-MB-231 (Breast

Cancer, PIK3CA wild-

type)

Apoptosis Induction

(EC₅₀)
45.0 nM

Caspase-Glo® 3/7

Assay

U-87 MG

(Glioblastoma, PTEN-

null)
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Signaling Pathways Modulated by IR415
IR415 inhibits the canonical PI3K/AKT/mTOR signaling pathway, which is activated by receptor

tyrosine kinases (RTKs) in response to growth factors.
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of IR415.
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Experimental Protocols
Lanthascreen™ Eu Kinase Assay for p110α IC₅₀
Determination
This protocol details the biochemical assay used to determine the potency of IR415 against its

primary target.

Reagents & Materials:

Recombinant human PI3Kα (p110α/p85α).

LanthaScreen™ Eu-anti-GST Antibody.

Alexa Fluor™ 647-labeled PIP2 substrate.

ATP solution.

IR415 compound stock (10 mM in DMSO).

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

1. Prepare a serial dilution of IR415 in DMSO, then dilute into the Assay Buffer to create 2X

final concentrations.

2. In a 384-well plate, add 5 µL of diluted IR415 or DMSO vehicle control.

3. Add 5 µL of a 2X enzyme/substrate mix (containing PI3Kα and Alexa Fluor™ 647-PIP2).

4. Initiate the reaction by adding 10 µL of 2X ATP solution (at the Kₘ concentration for

p110α).

5. Incubate for 60 minutes at room temperature, protected from light.

6. Stop the reaction by adding 10 µL of Stop Buffer containing EDTA and Eu-anti-GST

antibody.
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7. Incubate for 60 minutes to allow antibody binding.

8. Read the plate on a fluorescence resonance energy transfer (FRET) capable plate reader

(Excitation: 340 nm, Emission: 615 nm and 665 nm).

9. Calculate the emission ratio (665/615) and plot the results against inhibitor concentration.

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In-Cell Western for Phospho-AKT (Ser473) Inhibition
This protocol describes the cell-based assay to confirm target engagement in a cellular context.

1. Seed MCF-7 cells
in 96-well plate

2. Serum starve
(24 hours)

3. Pre-treat with IR415
(2 hours)

4. Stimulate with IGF-1
(30 minutes)

5. Fix & Permeabilize
(Formaldehyde/Triton X-100)

6. Block
(Blocking Buffer)

7. Primary Antibody Incubation
(Anti-pAKT & Anti-Actin)

8. Secondary Antibody Incubation
(IRDye® 800CW & 680RD)

9. Scan Plate
(Infrared Imaging System)

10. Normalize & Analyze
(pAKT / Actin Ratio)

Click to download full resolution via product page

Caption: Experimental workflow for the In-Cell Western assay.

Reagents & Materials:

MCF-7 cells.

96-well clear-bottom black plates.

Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Mouse anti-Actin.

Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-

Mouse.

IGF-1 (Insulin-like growth factor-1).

Formaldehyde solution, Triton X-100.

Blocking Buffer (e.g., Odyssey® Blocking Buffer).

Procedure:
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1. Seed MCF-7 cells into a 96-well plate and allow them to adhere overnight.

2. Remove media and replace with serum-free media for 24 hours to reduce basal signaling.

3. Treat cells with a serial dilution of IR415 for 2 hours.

4. Stimulate the PI3K pathway by adding IGF-1 (100 ng/mL) for 30 minutes.

5. Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

6. Block non-specific binding with Blocking Buffer for 90 minutes.

7. Incubate with the two primary antibodies (anti-pAKT and anti-Actin) overnight at 4°C.

8. Wash wells with PBS-T (PBS + 0.1% Tween-20).

9. Incubate with the two spectrally distinct secondary antibodies for 1 hour at room

temperature, protected from light.

10. Wash wells thoroughly with PBS-T and then with PBS.

11. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

12. Quantify the intensity in the 700 nm (Actin) and 800 nm (pAKT) channels. Normalize the

pAKT signal to the Actin signal and plot the normalized values to determine the IC₅₀ for

cellular pathway inhibition.

To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Targets
and Pathways of IR415]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2907800#ir415-biological-targets-and-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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